molecular formula C15H10O4 B191075 5,3'-Dihydroxyflavone CAS No. 6665-68-5

5,3'-Dihydroxyflavone

Cat. No. B191075
CAS RN: 6665-68-5
M. Wt: 254.24 g/mol
InChI Key: SZMQXDYEGKRZDG-UHFFFAOYSA-N
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Description

5,3'-Dihydroxyflavone (DHFL) is a naturally occurring flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. DHFL possesses a unique chemical structure that enables it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism Of Action

5,3'-Dihydroxyflavone exerts its biological effects through various mechanisms, including the activation of the TrkB receptor, inhibition of the Wnt/β-catenin signaling pathway, and modulation of the AMPK/mTOR signaling pathway. 5,3'-Dihydroxyflavone has been shown to activate the TrkB receptor, which plays a crucial role in neuronal survival and synaptic plasticity. 5,3'-Dihydroxyflavone also inhibits the Wnt/β-catenin signaling pathway, which is involved in the development of cancer and other diseases. Finally, 5,3'-Dihydroxyflavone modulates the AMPK/mTOR signaling pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.

Biochemical And Physiological Effects

5,3'-Dihydroxyflavone has been shown to exert various biochemical and physiological effects, including the promotion of neuronal survival, enhancement of synaptic plasticity, inhibition of cancer cell proliferation and migration, improvement of glucose metabolism and insulin sensitivity, and reduction of inflammation.

Advantages And Limitations For Lab Experiments

5,3'-Dihydroxyflavone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 5,3'-Dihydroxyflavone also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for 5,3'-Dihydroxyflavone research, including the development of novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential, the investigation of 5,3'-Dihydroxyflavone's potential in the treatment of other diseases such as cardiovascular disease and inflammatory disorders, and the exploration of 5,3'-Dihydroxyflavone's mechanisms of action at the molecular level.
Conclusion:
In conclusion, 5,3'-Dihydroxyflavone is a promising natural compound with potential therapeutic applications in various diseases. 5,3'-Dihydroxyflavone's unique chemical structure and ability to interact with various biological targets make it a promising candidate for drug development. Further research is needed to fully understand 5,3'-Dihydroxyflavone's mechanisms of action and to develop novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential.

Synthesis Methods

5,3'-Dihydroxyflavone can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 5,3'-Dihydroxyflavone involves the reaction of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosinase or laccase to catalyze the conversion of flavanone to 5,3'-Dihydroxyflavone. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 5,3'-Dihydroxyflavone.

Scientific Research Applications

5,3'-Dihydroxyflavone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. 5,3'-Dihydroxyflavone has been shown to possess neuroprotective properties by promoting the survival of neurons and enhancing synaptic plasticity. 5,3'-Dihydroxyflavone has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 5,3'-Dihydroxyflavone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.

properties

CAS RN

6665-68-5

Product Name

5,3'-Dihydroxyflavone

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H

InChI Key

SZMQXDYEGKRZDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O

synonyms

5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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